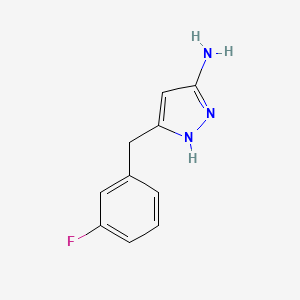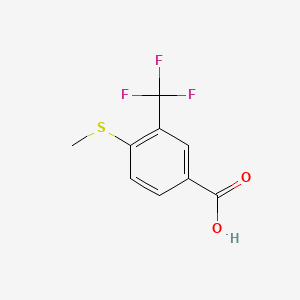
(S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with a methoxybenzyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multiple steps, including the formation of the imidazole ring and the subsequent introduction of the methoxybenzyl group. One common method involves the use of boronic esters as protective groups during the synthesis process . The reaction conditions often require mild temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl group, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved in its mechanism of action can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(5-(4-hydroxybenzyl)-1H-imidazol-4-YL)propanoic acid
- (S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid
Uniqueness
(S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-[(4-methoxyphenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-20-10-4-2-9(3-5-10)6-12-13(17-8-16-12)7-11(15)14(18)19/h2-5,8,11H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
MYKMOELGXOGLCF-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)





